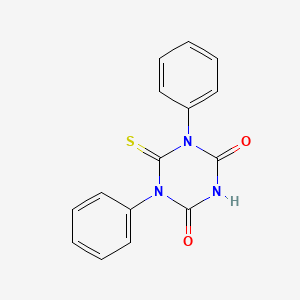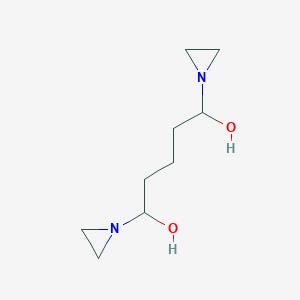![molecular formula C6H3F9O2 B14363833 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane CAS No. 93402-66-5](/img/structure/B14363833.png)
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane is a highly fluorinated organic compound It is characterized by its unique structure, which includes multiple fluorine atoms and an ether linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane typically involves the reaction of hexafluoropropylene oxide with methanol in the presence of a base. The reaction conditions often include a temperature range of 0-50°C and a pressure of 1-5 atm. The reaction proceeds via nucleophilic substitution, where the methanol attacks the epoxide ring, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as potassium hydroxide, can enhance the reaction rate and selectivity. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-25°C.
Substitution: Sodium methoxide in methanol at 0-50°C.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted ethers.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane has several scientific research applications:
Chemistry: Used as a solvent and reagent in organic synthesis due to its unique properties.
Biology: Investigated for its potential use in biological assays and as a labeling agent.
Medicine: Explored for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluorinated polymers and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane involves its interaction with molecular targets through its fluorine atoms and ether linkage. The compound can form strong hydrogen bonds and dipole-dipole interactions, which can influence its reactivity and binding affinity. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the specific reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methoxypropane: Similar in structure but lacks the trifluoroethenyl group.
1,1,1,2,2,3,3-Heptafluoro-3-methoxypropane: Contains an additional fluorine atom and is used in similar applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
1,1,2,2,3,3-Hexafluoro-1-methoxy-3-[(trifluoroethenyl)oxy]propane is unique due to its trifluoroethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high chemical stability and specific reactivity patterns.
Eigenschaften
CAS-Nummer |
93402-66-5 |
|---|---|
Molekularformel |
C6H3F9O2 |
Molekulargewicht |
278.07 g/mol |
IUPAC-Name |
1,1,2,2,3,3-hexafluoro-1-methoxy-3-(1,2,2-trifluoroethenoxy)propane |
InChI |
InChI=1S/C6H3F9O2/c1-16-5(12,13)4(10,11)6(14,15)17-3(9)2(7)8/h1H3 |
InChI-Schlüssel |
MBUQETYUBKTWIB-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(C(OC(=C(F)F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,11-Dimethyl-3,6,9,12,15,18,20,23-octaoxabicyclo[9.7.6]tetracosane](/img/structure/B14363753.png)



![2-Hydroxy-N-[4-(2-methylpropyl)phenyl]benzamide](/img/structure/B14363780.png)
![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)


![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)


![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
![2-{[2-(2-Hydroxyethoxy)phenoxy]methyl}benzoic acid](/img/structure/B14363823.png)

